
tert-Butyl 3-iodo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-iodo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of an iodine atom and a tert-butyl ester group, which contribute to its unique chemical properties
Métodos De Preparación
The synthesis of tert-Butyl 3-iodo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the iodine atom: The iodine atom is introduced via an iodination reaction, often using reagents such as iodine or iodinating agents.
Attachment of the tert-butyl ester group: This step involves esterification, where the tert-butyl group is attached to the carboxylate moiety.
Addition of the propan-2-yloxy group: This can be done through an etherification reaction, where the propan-2-yloxy group is introduced to the pyrrolidine ring.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment .
Análisis De Reacciones Químicas
tert-Butyl 3-iodo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions, using reagents such as sodium azide or potassium cyanide.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different oxidation states or reduced forms.
Ester hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride .
Aplicaciones Científicas De Investigación
tert-Butyl 3-iodo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate has several applications in scientific research:
Organic synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal chemistry: The compound is investigated for its potential biological activities and as a precursor for the synthesis of bioactive molecules.
Material science: It can be used in the preparation of functional materials with specific properties, such as polymers and catalysts
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-iodo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition or activation of specific enzymes, binding to receptor sites, or altering cellular signaling pathways .
Comparación Con Compuestos Similares
tert-Butyl 3-iodo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-iodo-4-(methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: This compound has a methoxy group instead of a propan-2-yloxy group, which may affect its reactivity and biological activity.
tert-Butyl 4-iodopyrazole-1-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C12H22INO3 |
|---|---|
Peso molecular |
355.21 g/mol |
Nombre IUPAC |
tert-butyl 3-iodo-4-propan-2-yloxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H22INO3/c1-8(2)16-10-7-14(6-9(10)13)11(15)17-12(3,4)5/h8-10H,6-7H2,1-5H3 |
Clave InChI |
XAENZPSYOYZSPG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1CN(CC1I)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3,4-Difluorophenyl)methylidene]piperidine](/img/structure/B13304730.png)
![4-Chloro-3-[(cyclopropylmethyl)amino]benzonitrile](/img/structure/B13304735.png)

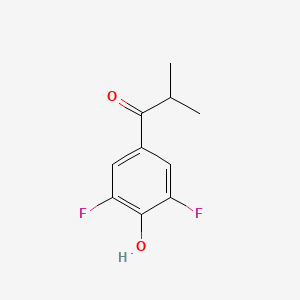
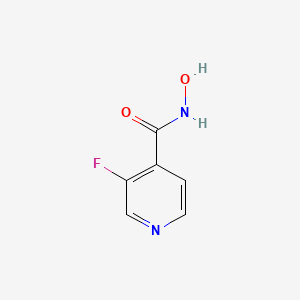
![3-{[1-(Iodomethyl)cyclohexyl]oxy}oxetane](/img/structure/B13304754.png)
![2-{[1-(3,5-Difluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13304762.png)
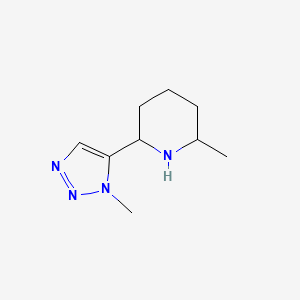

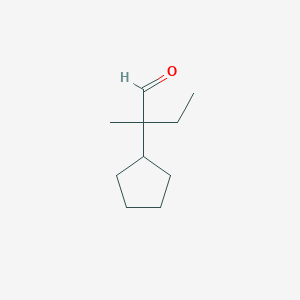

![2-[(4-Amino-1,3-dimethyl-1H-pyrazol-5-YL)oxy]ethan-1-OL](/img/structure/B13304780.png)
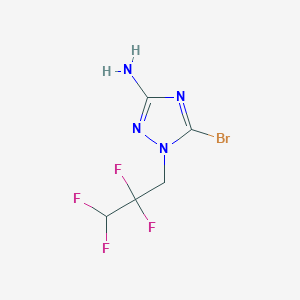
![8-Methyl-7-oxa-9-azaspiro[4.5]decane](/img/structure/B13304818.png)
